Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone
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Overview
Description
Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone is a complex organic compound with a unique structure that includes an isoxazolidine ring fused to an octahydrofuro[3,2-B]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazolidine ring, which can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The octahydrofuro[3,2-B]pyridine moiety can be synthesized separately through a series of cyclization reactions involving pyridine derivatives. The final step involves coupling these two fragments under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Rel-Isoxazolidin-2-Yl((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone
- Rel-Isoxazolidin-2-Yl((3aR,5R,7aR)-Octahydropyrano[3,2-B]Pyrrol-5-Yl)Methanone
Uniqueness
Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(3aR,6S,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridin-6-yl]-(1,2-oxazolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-11(13-3-1-4-16-13)8-6-10-9(12-7-8)2-5-15-10/h8-10,12H,1-7H2/t8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRMKPBPUZKTP-IVZWLZJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2CC3C(CCO3)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(OC1)C(=O)[C@H]2C[C@@H]3[C@@H](CCO3)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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